molecular formula C11H12BrNO2S2 B2733066 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1998030-01-5

5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2733066
CAS No.: 1998030-01-5
M. Wt: 334.25
InChI Key: PVJXEONZEBXJAI-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative featuring a norbornane-like framework with sulfur and nitrogen heteroatoms. Such bicyclic sulfonamides are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets.

Properties

IUPAC Name

5-(4-bromophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2S2/c12-8-1-3-11(4-2-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJXEONZEBXJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic core under mild conditions. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane

  • Structure : Replaces the sulfur atom in the thia-azabicyclo core with oxygen (2-oxa) and substitutes the 4-bromophenyl group with a 4-methylphenylsulfonyl (tosyl) group.
  • Key Differences: Electronic Effects: The tosyl group (electron-donating methyl) vs. bromophenylsulfonyl (electron-withdrawing bromine) alters electrophilicity and solubility.
  • Applications : Used as a building block in drug discovery, particularly for central nervous system (CNS) targets due to its compact bicyclic framework .

(1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane

  • Structure : Features a diazabicyclo core (two nitrogen atoms) and a 2,4-difluorophenyl substituent.
  • Key Differences: Substituent Effects: Fluorine atoms enhance metabolic stability and bioavailability compared to bromine.
  • Applications : Explored as α7 neuronal nicotinic receptor ligands, highlighting the role of fluorine in optimizing pharmacokinetics .

Functionalized Bicyclic Sulfonamides

5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane

  • Structure : Incorporates a 4-chlorophenyl-cyclopentanecarbonyl group instead of bromophenylsulfonyl.
  • Key Differences :
    • Substituent Chemistry : Chlorine (moderately electron-withdrawing) vs. bromine alters electronic density and steric bulk.
    • Carbonyl vs. Sulfonyl : The carbonyl group may reduce hydrolytic stability compared to sulfonyl, impacting shelf life and reactivity .
  • Molecular Weight : 321.86 g/mol (higher than the bromophenylsulfonyl analogue due to the cyclopentane moiety) .

4-(5-(4-Bromophenyl)-4-imino-3-(sulfamoylphenyl)-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide

  • Structure : A pyrrolopyrimidine core with sulfamoyl and bromophenyl groups.
  • Key Differences :
    • Core Rigidity : The planar pyrrolopyrimidine system contrasts with the three-dimensional bicyclo framework, affecting binding modes.
    • Sulfamoyl Group : Enhances water solubility but may reduce cell permeability compared to sulfonyl derivatives .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties Applications
5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2-thia-5-azabicyclo[2.2.1]heptane 4-bromophenylsulfonyl ~365.29 (estimated) High rigidity, moderate lipophilicity Medicinal chemistry lead optimization
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa-5-azabicyclo[2.2.1]heptane 4-methylphenylsulfonyl ~337.42 Enhanced solubility, lower logP CNS-targeted drug scaffolds
(1S,4S)-2-(2,4-Difluorophenyl)-5-tosyl-2,5-diazabicyclo[2.2.1]heptane 2,5-diazabicyclo[2.2.1]heptane 2,4-difluorophenyl, tosyl ~422.44 Improved metabolic stability Nicotinic receptor ligands
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane 2-thia-5-azabicyclo[2.2.1]heptane 4-chlorophenyl-cyclopentanecarbonyl 321.86 Moderate stability, higher steric bulk Not reported

Key Research Findings

  • Electronic Effects : Bromine in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl or fluorine derivatives .
  • Heteroatom Influence : Sulfur in the thia-azabicyclo core increases lipophilicity by ~0.5 logP units compared to oxa analogues, as predicted by computational models .

Biological Activity

5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and enzyme inhibition. This article presents an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties. The sulfonyl group is known to enhance the compound's reactivity and potential interactions with biological targets.

The mechanism of action for 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane primarily involves its interaction with various molecular targets, including enzymes and receptors. The bicyclic structure allows for specific binding within active sites, leading to modulation of enzymatic activity and subsequent biochemical pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can bind to certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Biological Activity Studies

Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from relevant research:

Study Cell Line IC50 (µM) Effect
Study 1Hepatocellular Carcinoma (HCC)25Significant reduction in cell viability
Study 2Medulloblastoma (MB)30Moderate cytotoxicity observed
Study 3Glioblastoma (GBM)20High efficacy in reducing cell survival

These findings indicate that 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exhibits promising anticancer properties, particularly against HCC and GBM cell lines.

Case Study 1: Cytotoxic Activity Evaluation

In a study published in PMC, researchers synthesized various bicyclic derivatives, including those containing the sulfonamide functional group. The cytotoxic activity was assessed using MTT assays across multiple cancer cell lines, demonstrating that compounds with similar structural characteristics significantly reduced cell viability compared to non-malignant cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the sulfonamide moiety could enhance biological activity. The introduction of bromophenyl groups was found to improve binding affinity to target enzymes, suggesting a pathway for optimizing therapeutic efficacy .

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